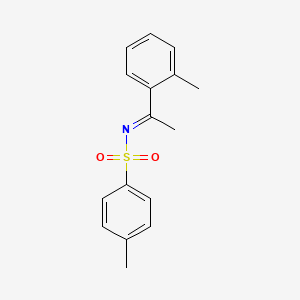
4-Methyl-N-(1-(o-tolyl)ethylidene)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-N-(1-(o-tolyl)ethylidene)benzenesulfonamide is an organic compound with the molecular formula C16H17NO2S and a molecular weight of 287.37 g/mol . This compound is part of the sulfonamide family, which is known for its diverse applications in medicinal chemistry, particularly as antimicrobial agents.
準備方法
The synthesis of 4-Methyl-N-(1-(o-tolyl)ethylidene)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with o-toluidine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the sulfonamide bond . The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
化学反応の分析
4-Methyl-N-(1-(o-tolyl)ethylidene)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfone, amine, and substituted sulfonamide derivatives.
科学的研究の応用
4-Methyl-N-(1-(o-tolyl)ethylidene)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.
Medicine: It serves as a lead compound in the development of new drugs, especially those targeting bacterial infections and cancer cells.
Industry: It is used in the production of various chemical intermediates and as a reagent in organic synthesis.
作用機序
The mechanism of action of 4-Methyl-N-(1-(o-tolyl)ethylidene)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This inhibition can disrupt essential biological processes, leading to the antimicrobial or anticancer effects observed in scientific studies .
類似化合物との比較
4-Methyl-N-(1-(o-tolyl)ethylidene)benzenesulfonamide can be compared with other sulfonamide compounds, such as:
N-allyl-4-methylbenzenesulfonamide: Similar in structure but with an allyl group instead of the o-tolyl group.
4-methyl-N’-(1-(p-tolyl)ethylidene)benzenesulfonohydrazide: Contains a hydrazide group instead of the sulfonamide group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. This compound’s distinct structure allows for targeted interactions with biological molecules, making it a valuable tool in medicinal chemistry and drug development.
特性
分子式 |
C16H17NO2S |
|---|---|
分子量 |
287.4 g/mol |
IUPAC名 |
(NE)-4-methyl-N-[1-(2-methylphenyl)ethylidene]benzenesulfonamide |
InChI |
InChI=1S/C16H17NO2S/c1-12-8-10-15(11-9-12)20(18,19)17-14(3)16-7-5-4-6-13(16)2/h4-11H,1-3H3/b17-14+ |
InChIキー |
DOHGDMFKWKDVFV-SAPNQHFASA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C)/C2=CC=CC=C2C |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C)C2=CC=CC=C2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


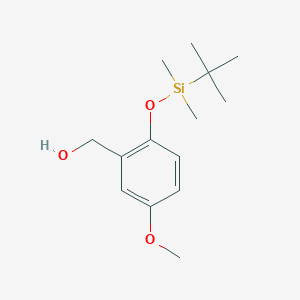
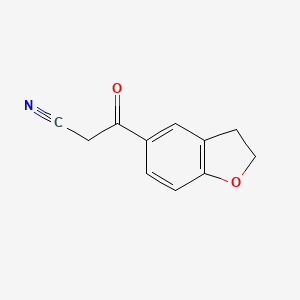
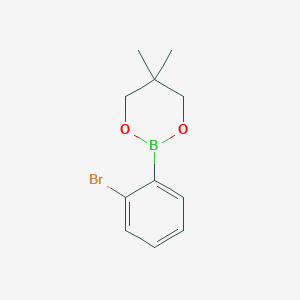

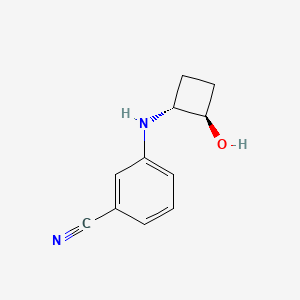
![trans-N-methyl-1-[4-(trifluoromethoxy)cyclohexyl]methanamine](/img/structure/B13353532.png)
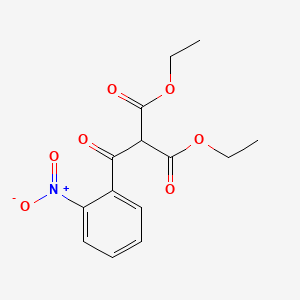
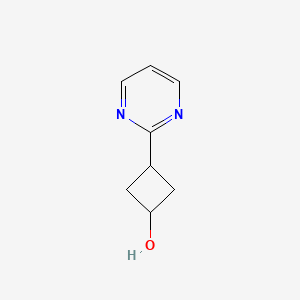
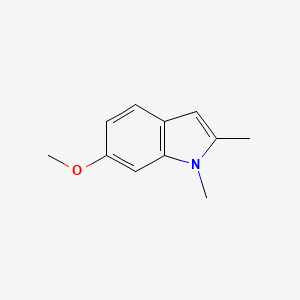
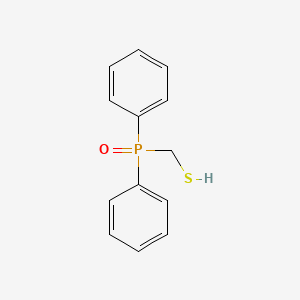
![(1S,3S,6S,8R,11S,13S,16S,18S,21S,23S,26S,28S,31S,33S,36S,38S)-55-amino-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,56-pentadecol;hydrate](/img/structure/B13353559.png)
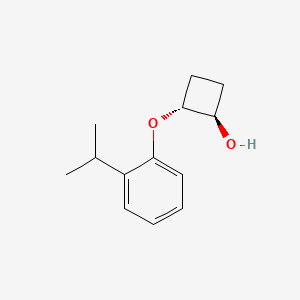

![(1R,2R)-2-{[(oxan-4-yl)methyl]amino}cyclopentan-1-ol](/img/structure/B13353573.png)
